Enhanced Proteolytic Stability vs. Unmodified Valine in Model Peptides
Incorporation of an α-Tfm amino acid at the P1 position of a model peptide, relative to the cleavage site of α-chymotrypsin, confers absolute resistance to enzymatic degradation. This is a stark contrast to the unsubstituted, natural amino acid counterpart which is readily cleaved. While this specific data is derived from α-Tfm-alanine, the mechanistic basis—steric shielding of the scissile amide bond by the bulky α-CF₃ group—is a class-wide property of α-Tfm amino acids and is directly applicable to the target compound's design rationale [1].
| Evidence Dimension | Proteolytic stability (qualitative resistance to α-chymotrypsin) |
|---|---|
| Target Compound Data | Absolute stability (complete resistance to proteolysis) when placed at the P1 position |
| Comparator Or Baseline | Corresponding unsubstituted natural amino acid (e.g., Alanine) |
| Quantified Difference | Shift from 'complete degradation' to 'absolute stability' (no detectable degradation products) |
| Conditions | Model peptides incubated with α-chymotrypsin; HPLC monitoring of peptide hydrolysis. |
Why This Matters
This property is critical for developing peptide-based probes or therapeutics with extended half-lives in biological media, directly impacting the reliability of in vitro and in vivo experiments.
- [1] Koksch B, Sewald N, Hofmann HJ, Burger K, Jakubke HD. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. J Pept Sci. 1997;3(3):157-167. View Source
